molecular formula C20H22ClN7O2 B12711430 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate CAS No. 97752-32-4

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate

Cat. No.: B12711430
CAS No.: 97752-32-4
M. Wt: 427.9 g/mol
InChI Key: SRSIHSJBXQJZBS-UHFFFAOYSA-M
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Description

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate is an organic compound known for its vibrant color and unique chemical properties. This compound is often used in various industrial applications, particularly as a dye due to its stability and color intensity .

Preparation Methods

The synthesis of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate typically involves a multi-step chemical process. The starting materials include 6-chloro-1,3-dimethyl-1H-benzotriazole and 4-((2-cyanoethyl)ethylamino)aniline. The reaction conditions often require controlled temperatures and the presence of specific catalysts to facilitate the formation of the azo bond . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo bond and the chloro group play crucial roles in its reactivity and interaction with other compounds. The molecular targets and pathways involved depend on the specific application, such as binding to specific proteins in biological systems or interacting with other chemicals in industrial processes .

Comparison with Similar Compounds

Compared to other similar compounds, 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate stands out due to its unique combination of stability, color intensity, and reactivity. Similar compounds include:

These compounds share similar structures but differ in their specific functional groups and resulting properties, making each suitable for different applications.

Properties

CAS No.

97752-32-4

Molecular Formula

C20H22ClN7O2

Molecular Weight

427.9 g/mol

IUPAC Name

3-[4-[(6-chloro-1,3-dimethylbenzotriazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;formate

InChI

InChI=1S/C19H21ClN7.CH2O2/c1-4-27(11-5-10-21)16-8-6-15(7-9-16)22-23-17-12-14(20)13-18-19(17)26(3)24-25(18)2;2-1-3/h6-9,12-13H,4-5,11H2,1-3H3;1H,(H,2,3)/q+1;/p-1

InChI Key

SRSIHSJBXQJZBS-UHFFFAOYSA-M

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(N=[N+]3C)C.C(=O)[O-]

Origin of Product

United States

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